![molecular formula C17H15N3OS2 B5875208 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer.
Mécanisme D'action
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, which is necessary for cancer cell growth and proliferation. By inhibiting this process, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide effectively starves cancer cells of the nutrients they need to survive.
Biochemical and Physiological Effects:
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also highly specific for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer cell proliferation. However, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has some limitations as well. It can be difficult to administer in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for research involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more effective delivery methods for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, such as nanoparticles or liposomes. Another area of research is the development of combination therapies involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide and other cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in cancer cells. Overall, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has significant potential as a therapeutic agent against cancer, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea and propionyl chloride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential as a therapeutic agent against cancer. Studies have shown that N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity in cancer cells, leading to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)19-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)23-16/h3-10H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARKXCHCGEJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
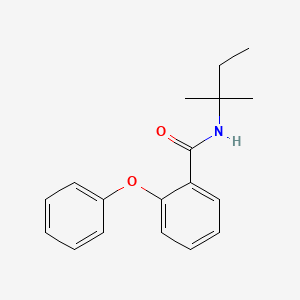
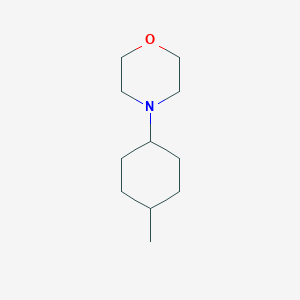
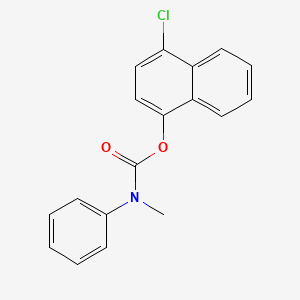
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
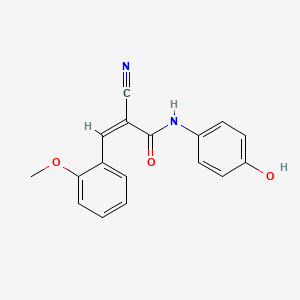

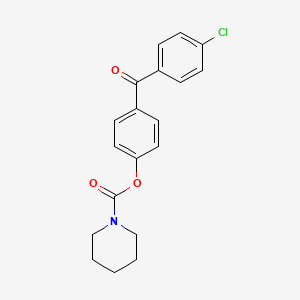
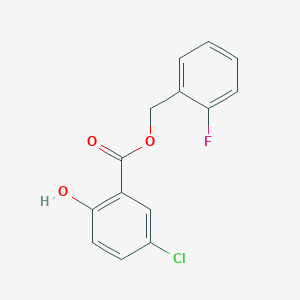
![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)

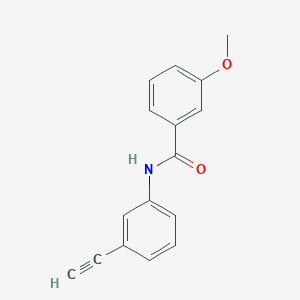
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)
